![molecular formula C13H22N4O2 B2808957 Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate CAS No. 2227883-64-7](/img/structure/B2808957.png)

Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

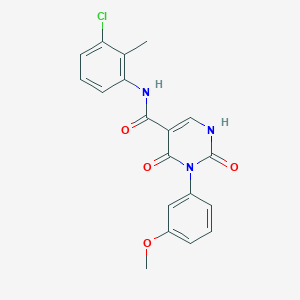

Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Chemical Transformations

The tert-butyl group in this compound is known for its unique reactivity pattern, which is often used in various chemical transformations . The crowded nature of the tert-butyl group can lead to unique reactivity patterns that are useful in synthetic chemistry .

Biosynthetic Pathways

The tert-butyl group is also relevant in nature, particularly in biosynthetic pathways . It can be involved in the synthesis of complex molecules in biological systems .

Biodegradation Pathways

In addition to biosynthesis, the tert-butyl group can also play a role in biodegradation pathways . This means that it can be involved in the breakdown of complex molecules in biological systems .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern can potentially be applied in biocatalytic processes . These are processes that use natural catalysts, such as protein enzymes, to conduct chemical reactions .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a related compound, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate could potentially have similar applications.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . This indicates that Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate could potentially be used in similar synthetic pathways.

Precursor to Biologically Active Natural Products

A related compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . This suggests that Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate could potentially serve a similar role in the synthesis of other biologically active compounds.

Unknown Applications

As for “EN300-1725616”, there is limited information available about its specific applications . However, given its structural similarity to other tert-butyl carbamates, it is reasonable to speculate that it may have similar applications in chemical synthesis and biology. Further research would be needed to confirm this.

特性

IUPAC Name |

tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-5-6-15-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZGVSADDYEPFX-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=NN2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)

![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)

![4-tert-butyl-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2808878.png)

![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)

![Spiro[2.3]hexane-5,5-diyldimethanol](/img/structure/B2808887.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2808893.png)

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)